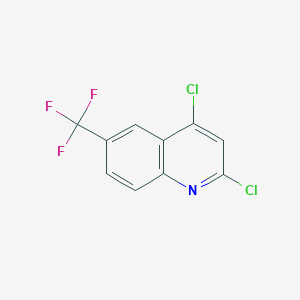

2,4-Dichloro-6-(trifluoromethyl)quinoline

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2,4-dichloro-6-(trifluoromethyl)quinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H4Cl2F3N/c11-7-4-9(12)16-8-2-1-5(3-6(7)8)10(13,14)15/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVTJXMPINPVNGM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1C(F)(F)F)C(=CC(=N2)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H4Cl2F3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80457694 | |

| Record name | 2,4-dichloro-6-(trifluoromethyl)quinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80457694 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

266.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

852203-17-9 | |

| Record name | 2,4-dichloro-6-(trifluoromethyl)quinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80457694 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 2,4-Dichloro-6-(trifluoromethyl)quinoline

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: The Strategic Importance of 2,4-Dichloro-6-(trifluoromethyl)quinoline in Modern Drug Discovery

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents with diverse biological activities, including anticancer, antimalarial, and antibacterial properties.[1][2][3] Within this privileged class of heterocycles, this compound (CAS No. 852203-17-9) emerges as a highly versatile and strategically important building block for the synthesis of novel drug candidates.[4] The presence of reactive chloro-substituents at the 2- and 4-positions, coupled with the electron-withdrawing trifluoromethyl group at the 6-position, imparts unique chemical reactivity and physicochemical characteristics that are highly sought after in the design of targeted therapeutics, particularly kinase inhibitors.[1][5]

This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, offering a foundational understanding for its application in synthetic chemistry and drug development workflows. The subsequent sections will delve into its structural and chemical attributes, predicted physicochemical parameters, and established analytical methodologies for its characterization, providing a robust knowledge base for researchers in the field.

Molecular Structure and Chemical Identity

A thorough understanding of the molecular architecture of this compound is paramount for predicting its reactivity and interactions with biological targets.

| Property | Value | Source |

| IUPAC Name | This compound | [4] |

| CAS Number | 852203-17-9 | [4] |

| Molecular Formula | C₁₀H₄Cl₂F₃N | [4] |

| Molecular Weight | 266.04 g/mol | [4] |

| Canonical SMILES | C1=CC2=C(C=C1C(F)(F)F)N=C(C=C2Cl)Cl | [4] |

| InChI Key | LVTJXMPINPVNGM-UHFFFAOYSA-N | [4] |

The presence of two chlorine atoms offers opportunities for selective nucleophilic substitution reactions, allowing for the introduction of various functional groups to modulate biological activity and pharmacokinetic properties.[6] The trifluoromethyl group, a common bioisostere in medicinal chemistry, can enhance metabolic stability, lipophilicity, and binding affinity to target proteins.[7]

Predicted Physicochemical Properties: A Computational Approach

In the absence of extensive experimentally derived data, computational methods provide valuable predictions for the key physicochemical properties of this compound. These predicted values serve as a crucial guide for experimental design, formulation development, and pharmacokinetic modeling.[8][9][10]

| Property | Predicted Value | Significance in Drug Development |

| Melting Point | Not available (solid at room temp.) | Influences formulation, solubility, and purification strategies. |

| Boiling Point | Not available | Relevant for purification by distillation if applicable. |

| Water Solubility | Low | Affects bioavailability and formulation options.[10] |

| pKa (most basic) | ~1.5 - 2.5 | Influences ionization state at physiological pH, impacting solubility, permeability, and target binding. |

| LogP | ~4.0 - 4.5 | A measure of lipophilicity, affecting membrane permeability and off-target toxicity. |

Note: These values are computationally predicted and should be confirmed experimentally. The low predicted pKa suggests that the quinoline nitrogen is weakly basic due to the strong electron-withdrawing effects of the chloro and trifluoromethyl substituents.

Synthesis and Reactivity

The reactivity of this compound is dominated by the differential reactivity of the two chlorine atoms. The chlorine at the 4-position is generally more susceptible to nucleophilic aromatic substitution (SNA) than the chlorine at the 2-position. This differential reactivity allows for sequential and site-selective functionalization, a key advantage in the construction of complex molecular architectures.

Applications in Drug Discovery: A Focus on Kinase Inhibition

The structural motifs present in this compound make it an attractive scaffold for the development of kinase inhibitors.[1] Kinases play a pivotal role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer.[5] The quinoline core can mimic the adenine region of ATP, the natural substrate for kinases, while the substituents at the 2, 4, and 6-positions can be tailored to achieve potency and selectivity for specific kinase targets.[12]

The differential reactivity of the chloro-substituents allows for the introduction of a "hinge-binding" moiety at the 4-position, a common feature in many kinase inhibitors, followed by the installation of a solubilizing or target-specific group at the 2-position.

References

- 1. Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - PMC [pmc.ncbi.nlm.nih.gov]

- 3. From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives – Oriental Journal of Chemistry [orientjchem.org]

- 4. fluorochem.co.uk [fluorochem.co.uk]

- 5. 6-chloro-2-(trifluoromethyl)quinoline | Sigma-Aldrich [sigmaaldrich.cn]

- 6. Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 7. nbinno.com [nbinno.com]

- 8. researchgate.net [researchgate.net]

- 9. Ligand-Based Design of Novel Quinoline Derivatives as Potential Anticancer Agents: An In-Silico Virtual Screening Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Lipophilicity and ADMET Analysis of Quinoline-1,4-quinone Hybrids - PMC [pmc.ncbi.nlm.nih.gov]

- 11. 4-HYDROXY-2-(TRIFLUOROMETHYL)QUINOLINE synthesis - chemicalbook [chemicalbook.com]

- 12. Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways - PMC [pmc.ncbi.nlm.nih.gov]

A Senior Application Scientist's Guide to 2,4-Dichloro-6-(trifluoromethyl)quinoline: Synthesis, Reactivity, and Applications in Drug Discovery

Introduction: The Strategic Value of a Fluorinated Quinoline Scaffold

In the landscape of modern medicinal chemistry, the strategic selection of molecular building blocks is paramount to the successful development of novel therapeutics. Among the vast arsenal of heterocyclic scaffolds, quinoline and its derivatives have long been recognized as "privileged structures" due to their prevalence in a wide range of biologically active compounds, from antimalarials to kinase inhibitors.[1][2][3] This guide focuses on a particularly valuable, functionalized intermediate: 2,4-Dichloro-6-(trifluoromethyl)quinoline .

The unique architecture of this molecule offers a convergence of desirable features for the drug discovery professional. The quinoline core provides a rigid, aromatic framework amenable to diverse functionalization.[4] The trifluoromethyl (-CF3) group at the 6-position is a well-established bioisostere for enhancing critical drug-like properties, including metabolic stability, lipophilicity, and receptor binding affinity.[1][5] Most importantly, the differential reactivity of the two chlorine atoms at the C2 and C4 positions allows for sequential and site-selective chemical modifications, enabling the efficient construction of complex molecular libraries for screening and lead optimization.[1]

This document serves as a comprehensive technical resource for researchers, scientists, and drug development professionals, providing in-depth insights into the properties, reactivity, and practical application of this versatile chemical intermediate.

Section 1: Compound Identification and Physicochemical Properties

Precise identification and understanding of a compound's physical properties are the foundation of any successful research endeavor. The key identifiers and properties for this compound are summarized below.

| Property | Value | Source(s) |

| CAS Number | 852203-17-9 | [6][7] |

| Molecular Formula | C₁₀H₄Cl₂F₃N | [6] |

| Molecular Weight | 266.04 g/mol | [6] |

| IUPAC Name | This compound | [6] |

| Appearance | White crystalline powder | [8] |

| Purity | Typically ≥98% | [6] |

| Storage Conditions | Inert atmosphere, 2-8°C | [7][8] |

Section 2: The Synthetic Rationale: Reactivity and Regioselectivity

The primary utility of this compound lies in the distinct electrophilicity of its C2 and C4 positions, making it an ideal substrate for nucleophilic aromatic substitution (SNAr) reactions.

Causality of Regioselective Reactivity: The chlorine atom at the C4 position (para to the ring nitrogen) is significantly more labile than the chlorine at the C2 position (ortho to the ring nitrogen). This regioselectivity is a direct consequence of the electronic structure of the quinoline ring. The nitrogen atom acts as a powerful electron-withdrawing group, and its influence is more effectively transmitted to the C4 position. Nucleophilic attack at C4 results in a resonance-stabilized intermediate (a Meisenheimer-like complex) where the negative charge can be delocalized onto the electronegative ring nitrogen. This stabilization is less effective for attack at the C2 position.

Therefore, under kinetically controlled conditions (typically lower temperatures and shorter reaction times), nucleophiles will preferentially displace the C4-chloro group. This predictable reactivity is a cornerstone of its synthetic value, allowing for the introduction of a diverse range of functionalities at this position while leaving the C2-chloro group available for subsequent transformations.[9]

Section 3: Applications in Modern Drug Discovery

The trifluoromethyl-quinoline scaffold is a key component in the development of therapeutics across multiple disease areas. The incorporation of fluorine is a widely used strategy in drug design to modulate a molecule's bioavailability and metabolic profile.[1]

-

Anticancer Agents: Many kinase inhibitors feature a quinoline core to occupy the adenine-binding pocket of ATP-dependent enzymes. The ability to selectively functionalize the C4 and C2 positions of this compound allows for the precise placement of side chains that can confer selectivity and potency against specific cancer-related kinases.[4]

-

Antimalarial and Antiparasitic Drugs: The quinoline ring is famously the core of quinine and chloroquine. Novel derivatives are continuously being explored to combat drug-resistant strains of malaria and other parasitic infections.[3]

-

Neurological Disorders: Recent research has identified quinoline-derived trifluoromethyl alcohols as potent sodium channel blockers, demonstrating potential as novel antiepileptic and analgesic agents to treat neuropathic pain.[2][10]

Section 4: Experimental Protocol: Regioselective Amination at the C4 Position

This protocol describes a standard, self-validating procedure for the regioselective substitution of the C4-chloro group with a primary amine, a common first step in building a compound library.

Objective: To synthesize 4-(benzylamino)-2-chloro-6-(trifluoromethyl)quinoline.

Materials:

-

This compound (1.0 eq)

-

Benzylamine (1.1 eq)

-

N,N-Diisopropylethylamine (DIPEA) (2.0 eq)

-

Anhydrous 1,4-Dioxane or N,N-Dimethylformamide (DMF)

-

Ethyl acetate (EtOAc)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: To a dry, round-bottom flask under an inert nitrogen atmosphere, add this compound (1.0 eq).

-

Solvent and Reagents: Dissolve the starting material in anhydrous 1,4-dioxane (approx. 0.1 M concentration). Add DIPEA (2.0 eq) followed by the dropwise addition of benzylamine (1.1 eq) at room temperature.

-

Expert Insight: DIPEA is used as a non-nucleophilic base to quench the HCl generated during the reaction, preventing the protonation and deactivation of the nucleophilic amine.

-

-

Reaction Execution: Stir the reaction mixture at 80°C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 4-12 hours).

-

Trustworthiness: A co-spotted TLC plate (starting material, co-spot, reaction mixture) is essential for unambiguously tracking the consumption of the starting material and the formation of the product.

-

-

Workup: Cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash sequentially with saturated aqueous NaHCO₃ (2x) and brine (1x).

-

Causality: The NaHCO₃ wash removes the DIPEA-HCl salt and any unreacted acid, simplifying purification.

-

-

Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the resulting crude residue by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane/ethyl acetate).

-

Validation: Characterize the purified product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS) to confirm its structure, regiochemistry, and purity. The disappearance of one of the quinoline aromatic proton signals and the appearance of benzyl signals in the NMR will support the successful substitution.

Section 5: Workflow Visualization: Regioselective SNAr

The following diagram illustrates the logical workflow for the regioselective nucleophilic aromatic substitution reaction described in the protocol.

Caption: Workflow for the regioselective amination of this compound.

Section 6: Analytical Characterization

Confirming the identity, purity, and structure of this compound and its derivatives is critical. A multi-technique approach is recommended.

-

Chromatography (HPLC, GC-MS): High-Performance Liquid Chromatography (HPLC) with UV detection is suitable for assessing purity and for reaction monitoring.[11] For volatile derivatives, Gas Chromatography-Mass Spectrometry (GC-MS) can provide both purity data and mass confirmation.[12]

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is essential for confirming the elemental composition of the final products.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR are indispensable for unambiguous structure elucidation and confirming the regiochemistry of substitution products.

Section 7: Commercial Availability and Suppliers

This compound is commercially available from several chemical suppliers specializing in research chemicals and building blocks. Researchers should always request a certificate of analysis (CoA) to verify the purity and identity of the purchased material.

| Supplier | Product Number (Example) | Website |

| Fluorochem | F240509 | --INVALID-LINK-- |

| BLDpharm | BD00801899 | --INVALID-LINK-- |

Note: Availability and product numbers are subject to change. Please consult the supplier's current catalog.

Section 8: Safety, Handling, and Storage

As with any active chemical reagent, proper safety precautions are mandatory when handling this compound.

-

Hazard Identification: The compound is classified as harmful and an irritant.[6]

-

GHS07: Harmful/Irritant

-

Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[6]

-

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, safety glasses with side shields, and chemical-resistant gloves.

-

Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust. Avoid contact with skin, eyes, and clothing.

-

Storage: Store in a tightly sealed container in a cool, dry place under an inert atmosphere as recommended.[7][8]

Conclusion

This compound is more than just a chemical; it is a strategic tool for the medicinal chemist. Its combination of a privileged quinoline core, a property-enhancing trifluoromethyl group, and predictable, regioselective reactivity makes it an exceptionally valuable building block. Understanding its chemical behavior, as detailed in this guide, empowers researchers to efficiently design and synthesize novel molecules with the potential to become next-generation therapeutics.

References

- 1. 2,4-Dichloro-6-(difluoromethyl)quinoline|CAS 1422496-30-7 [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - PMC [pmc.ncbi.nlm.nih.gov]

- 4. From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives – Oriental Journal of Chemistry [orientjchem.org]

- 5. nbinno.com [nbinno.com]

- 6. fluorochem.co.uk [fluorochem.co.uk]

- 7. 852203-17-9|this compound|BLD Pharm [bldpharm.com]

- 8. chemimpex.com [chemimpex.com]

- 9. mdpi.com [mdpi.com]

- 10. Discovery of Quinoline-Derived Trifluoromethyl Alcohols as Antiepileptic and Analgesic Agents That Block Sodium Channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. Method development and validation for the determination of 2,4,6-tribromoanisole, 2,4,6-tribromophenol, 2,4,6-trichloroanisole, and 2,4,6-trichlorophenol in various drug products using stir bar sorptive extraction and gas chromatography-tandem mass spectrometry detection - PubMed [pubmed.ncbi.nlm.nih.gov]

reactivity and functionalization of the 2,4-Dichloro-6-(trifluoromethyl)quinoline scaffold

An In-Depth Technical Guide to the Reactivity and Functionalization of the 2,4-Dichloro-6-(trifluoromethyl)quinoline Scaffold

Introduction: The Strategic Value of a Privileged Core

In the landscape of modern medicinal chemistry, the this compound scaffold has emerged as a cornerstone for the synthesis of novel therapeutic agents. Its prominence is not accidental; it is a direct result of a strategically designed molecular architecture. The quinoline core is a well-established "privileged structure," a framework known to bind to a multitude of biological targets.[1] This guide provides an in-depth exploration of the scaffold's unique reactivity and outlines field-proven methodologies for its selective functionalization, empowering researchers in drug discovery and development.

The strategic utility of this scaffold is rooted in three key features:

-

The Quinoline Nucleus : A bicyclic aromatic heterocycle that serves as the foundation for numerous approved drugs, including antimalarials and kinase inhibitors.[2][3]

-

Dual Chlorine Atoms (C2 and C4) : These positions act as versatile synthetic handles. Crucially, they possess distinct electronic properties, allowing for sequential and regioselective functionalization to build molecular diversity.[1]

-

The C6-Trifluoromethyl Group (-CF₃) : This powerful electron-withdrawing group is a cornerstone of modern drug design. Its incorporation enhances critical pharmacokinetic properties such as metabolic stability, lipophilicity, and membrane permeability, ultimately improving a compound's drug-like characteristics.[4][5][6] The -CF₃ group also profoundly influences the electronic nature of the entire quinoline ring system, a factor central to its reactivity.

Pillar 1: Deconstructing Reactivity - The "Why" Behind Site Selectivity

Understanding the inherent electronic landscape of this compound is paramount to predicting and controlling its functionalization. The reactivity is governed by a confluence of inductive and resonance effects.

The nitrogen atom at position 1, being more electronegative than carbon, withdraws electron density from the ring, particularly from the α (C2) and γ (C4) positions. This effect, combined with the inductive withdrawal from the chlorine atoms, renders the C2 and C4 carbons highly electrophilic and thus susceptible to nucleophilic attack. The trifluoromethyl group at C6 further exacerbates this electron deficiency across the entire aromatic system through its potent, long-range inductive effect.[5]

The Critical Question of Regioselectivity: C4 over C2

A consistent and well-documented observation is the preferential reactivity of the C4 chlorine over the C2 chlorine in nucleophilic aromatic substitution (SNAr) reactions under kinetic control (milder conditions).[7][8]

Causality : The kinetic preference for C4 attack is rooted in the superior stability of the resulting Meisenheimer-type intermediate. When a nucleophile attacks the C4 position, the resulting negative charge can be effectively delocalized onto the electronegative nitrogen atom through resonance. This delocalization is not possible for the intermediate formed from C2 attack. Computational studies, including Density Functional Theory (DFT) calculations, corroborate this experimental finding, revealing that the carbon atom at the 4-position possesses a higher Lowest Unoccupied Molecular Orbital (LUMO) coefficient, marking it as the more electrophilic site and lowering the activation energy for nucleophilic attack.[7][9] Functionalization of the less reactive C2 position typically requires harsher conditions, such as elevated temperatures, after the C4 site has been modified.[8]

Pillar 2: Mastering Functionalization - Protocols and Field Insights

The true power of the this compound scaffold lies in the breadth of chemical transformations it can undergo. This section details the most critical and widely employed functionalization strategies.

A. Nucleophilic Aromatic Substitution (SNAr)

SNAr is the most direct method for introducing heteroatom nucleophiles onto the quinoline core. The reaction proceeds via a two-step addition-elimination mechanism, where the aromaticity is temporarily disrupted and then restored.[10]

This is the foundational step for most synthetic routes utilizing this scaffold. The protocol below is a validated, generalizable procedure for the selective amination at C4.

Protocol 1: Selective C4-Amination via SNAr

-

Reaction Setup : To a solution of this compound (1.0 eq.) in a suitable solvent (e.g., THF, Ethanol, or Acetonitrile, ~0.1 M), add the desired primary or secondary amine (1.1-1.5 eq.).

-

Base Addition : Add a tertiary amine base such as triethylamine (Et₃N) or N,N-diisopropylethylamine (DIPEA) (1.5-2.0 eq.) to scavenge the HCl byproduct.

-

Reaction Conditions : Stir the mixture at a temperature ranging from room temperature to 80 °C. The optimal temperature depends on the nucleophilicity of the amine; less reactive anilines may require heating, while aliphatic amines often react readily at room temperature.[7][11]

-

Monitoring : Track the reaction progress by Thin-Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 1-12 hours).

-

Workup : Upon completion, cool the mixture to room temperature and remove the solvent under reduced pressure. Redissolve the residue in an organic solvent like ethyl acetate or dichloromethane.

-

Purification : Wash the organic layer sequentially with water and brine. Dry the solution over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate. The crude product is then purified by column chromatography on silica gel to yield the pure 2-chloro-4-amino-6-(trifluoromethyl)quinoline derivative.

| Nucleophile Type | Typical Solvent | Base | Temperature (°C) | Approx. Time (h) |

| Aliphatic Amines | THF | Et₃N | Room Temp. | 0.5 - 3 |

| Benzylamines | Ethanol | DIPEA | 80 | 4 - 8 |

| Anilines | Dioxane or THF/H₂O | NaOAc | 80 - 100 | 6 - 24 |

| Table 1: Representative SNAr Conditions for Selective C4-Amination. Data synthesized from multiple sources.[7][11] |

B. Palladium-Catalyzed Cross-Coupling Reactions

For the construction of C-C and certain C-N bonds, palladium-catalyzed cross-coupling reactions are indispensable tools, offering unparalleled scope and functional group tolerance.[12][13][14] These reactions typically follow a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination.[14][15] The C-Cl bonds of the scaffold are less reactive than corresponding C-Br or C-I bonds, necessitating the use of specialized, electron-rich, and sterically hindered phosphine ligands to facilitate the initial oxidative addition step.[16]

The Suzuki-Miyaura reaction is the premier method for forming biaryl or aryl-vinyl linkages by coupling the chloroquinoline with an organoboron reagent.[17][18]

Protocol 2: Selective C4-Arylation via Suzuki-Miyaura Coupling

-

Reaction Setup : In an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), combine this compound (1.0 eq.), the desired arylboronic acid (1.2-1.5 eq.), a palladium precursor such as Pd(OAc)₂ (2-5 mol%) or Pd₂(dba)₃ (1-2.5 mol%), and a suitable phosphine ligand (e.g., SPhos or XPhos, 4-10 mol%). Add a powdered base, typically K₂CO₃ or K₃PO₄ (2.0-3.0 eq.).

-

Solvent Addition : Add a degassed solvent system, commonly a mixture like 1,4-Dioxane/H₂O (e.g., 4:1 ratio, ~0.1 M).

-

Reaction Conditions : Heat the mixture with vigorous stirring to 90-110 °C.

-

Monitoring : Track reaction progress via LC-MS. The reaction is typically complete within 8-24 hours.

-

Workup : Cool the reaction to room temperature and dilute with ethyl acetate. Filter the mixture through a pad of Celite® to remove palladium black and inorganic salts, washing the pad with additional ethyl acetate.

-

Purification : Transfer the filtrate to a separatory funnel, wash with water and brine, dry over anhydrous MgSO₄, and concentrate. Purify the crude product by flash column chromatography on silica gel.

| Pd Precursor | Ligand | Base | Solvent | Temp. (°C) |

| Pd(OAc)₂ | SPhos | K₂CO₃ | 1,4-Dioxane/H₂O | 100 |

| Pd₂(dba)₃ | XPhos | K₃PO₄ | THF | 90 |

| Pd(PPh₃)₄ | (None) | K₃PO₄ | Toluene/EtOH/H₂O | 100 |

| Table 2: Representative Catalyst Systems for Suzuki-Miyaura Coupling of Aryl Chlorides.[15][19] |

This reaction is a powerful alternative to SNAr, particularly for coupling less nucleophilic amines or when direct substitution is problematic.[20][21] It requires a strong, non-nucleophilic base and specialized catalyst systems.

Protocol 3: C4-Amination via Buchwald-Hartwig Cross-Coupling

-

Reaction Setup : In a glovebox or under a strictly inert atmosphere, charge an oven-dried vial with a palladium precursor (e.g., Pd(OAc)₂, 2 mol%), a sterically hindered biaryl phosphine ligand (e.g., XPhos, RuPhos, 4 mol%), and a strong base such as sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) (1.4 eq.).

-

Reagent Addition : Add the this compound (1.0 eq.) and the desired amine (1.2 eq.).

-

Solvent Addition : Add an anhydrous, aprotic solvent like Toluene or 1,4-Dioxane (~0.1 M).

-

Reaction Conditions : Seal the vial and heat the mixture to 80-110 °C with stirring.

-

Monitoring : Monitor by LC-MS until the starting material is consumed (typically 4-24 hours).

-

Workup : Cool the reaction to room temperature, dilute with an organic solvent, and carefully quench with a saturated aqueous NH₄Cl solution.

-

Purification : Extract the aqueous layer with an organic solvent. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the residue via column chromatography.

Conclusion and Future Perspectives

The this compound scaffold represents a masterclass in chemical design, offering a robust and predictable platform for generating vast libraries of complex molecules.[1] By understanding the fundamental principles of its regioselective reactivity, researchers can strategically employ either classical SNAr reactions or modern palladium-catalyzed cross-coupling methods to achieve desired transformations with high fidelity. The C4 position serves as the primary gateway for initial functionalization, with the C2 position available for subsequent diversification under more vigorous conditions.

Looking ahead, the development of late-stage C-H functionalization techniques may offer even more atom-economical routes to derivatize the quinoline core, bypassing the need for pre-installed halogen handles entirely.[22] However, the reliability and versatility of the methodologies outlined in this guide ensure that the this compound core will remain a central and high-value building block in the ongoing quest for novel and effective therapeutics.

References

- 1. 2,4-Dichloro-6-(difluoromethyl)quinoline|CAS 1422496-30-7 [benchchem.com]

- 2. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]

- 3. 6-Chloro-2-cyclopropyl-4-(trifluoromethyl)quinoline - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 9. researchgate.net [researchgate.net]

- 10. youtube.com [youtube.com]

- 11. Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry | MDPI [mdpi.com]

- 12. jocpr.com [jocpr.com]

- 13. researchgate.net [researchgate.net]

- 14. nobelprize.org [nobelprize.org]

- 15. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. Suzuki Coupling [organic-chemistry.org]

- 18. chem.libretexts.org [chem.libretexts.org]

- 19. benchchem.com [benchchem.com]

- 20. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 21. research.rug.nl [research.rug.nl]

- 22. benchchem.com [benchchem.com]

Technical Guide: Elucidating the Crystal Structure of 2,4-Dichloro-6-(trifluoromethyl)quinoline for Advanced Drug Discovery

Abstract: The quinoline scaffold is a cornerstone in medicinal chemistry, forming the backbone of numerous FDA-approved drugs. The specific derivative, 2,4-Dichloro-6-(trifluoromethyl)quinoline, presents a unique combination of electron-withdrawing groups and reactive chloro-substituents, making it a highly valuable, albeit challenging, building block for novel therapeutics, particularly in oncology and infectious diseases. Understanding the precise three-dimensional arrangement of this molecule is paramount for rational drug design, enabling predictions of binding affinity, metabolic stability, and overall efficacy. While a definitive, publicly archived crystal structure for this specific molecule is not available as of the time of this writing, this guide provides a comprehensive, field-proven framework for its synthesis, crystallization, and structural elucidation. We will detail the necessary experimental protocols, explain the causality behind methodological choices, and perform a comparative analysis with structurally related compounds to forecast key structural features. This document serves as both a practical workflow and a strategic blueprint for researchers aiming to leverage the structural insights of this compound in their drug development pipelines.

Part 1: Synthesis and Single-Crystal Growth

The successful determination of a crystal structure begins with the synthesis of high-purity material and the subsequent growth of diffraction-quality single crystals. The chosen synthetic route must yield a product that is free from significant impurities, which can inhibit crystallization.

Proposed Synthetic Pathway: Modified Vilsmeier-Haack Approach

While several methods exist for quinoline synthesis, a modified Vilsmeier-Haack reaction offers a reliable route starting from a commercially available aniline precursor. This approach is favored for its tolerance of electron-withdrawing groups on the aniline ring.

Rationale: The starting material, 4-(trifluoromethyl)aniline, is readily available. The Vilsmeier-Haack cyclization is a robust method for forming the quinoline core, and subsequent chlorination steps are well-documented.

Experimental Protocol: Synthesis

-

Acetanilide Formation: React 4-(trifluoromethyl)aniline with acetyl chloride in the presence of a non-nucleophilic base (e.g., triethylamine) in an anhydrous solvent like dichloromethane (DCM) to protect the amine and form N-(4-(trifluoromethyl)phenyl)acetamide.

-

Vilsmeier Reagent Preparation: In a separate, cooled flask (-0°C), slowly add phosphorus oxychloride (POCl₃) to anhydrous N,N-dimethylformamide (DMF) to form the Vilsmeier reagent.

-

Cyclization & Chlorination: Add the synthesized acetanilide from Step 1 to the Vilsmeier reagent. The mixture is heated, which drives the cyclization and concomitant chlorination to yield this compound.

-

Workup & Purification: The reaction is quenched by pouring it onto ice, followed by neutralization with a base (e.g., NaOH solution). The crude product is extracted with an organic solvent (e.g., ethyl acetate), dried over anhydrous sodium sulfate, and purified via column chromatography on silica gel. Purity should be confirmed by NMR spectroscopy and mass spectrometry.

Cultivating Diffraction-Quality Crystals

Crystal growth is often the most challenging step. It is an empirical process requiring patience and systematic screening of conditions.

Core Principle: The goal is to create a supersaturated solution from which the solute (our target compound) slowly precipitates in an ordered, crystalline lattice rather than as an amorphous solid.

Step-by-Step Crystallization Protocol:

-

Solvent Screening: Begin by testing the solubility of the purified compound in a range of solvents (e.g., hexane, ethyl acetate, acetone, methanol, ethanol, DCM). The ideal single-solvent system is one in which the compound is sparingly soluble at room temperature and fully soluble when heated.

-

Slow Evaporation (Primary Method):

-

Dissolve a small amount (5-10 mg) of the compound in a minimal volume of a suitable volatile solvent (e.g., DCM or acetone) in a small vial.

-

Cover the vial with a cap, perforated with a needle a few times to allow for very slow solvent evaporation.

-

Place the vial in a vibration-free environment and monitor for crystal growth over several days to weeks.

-

-

Vapor Diffusion (Secondary Method):

-

Hanging Drop: Dissolve the compound in a good solvent. Place a drop of this solution on a siliconized coverslip. Invert the coverslip over a well containing a poor solvent (in which the compound is insoluble). The slow diffusion of the poor solvent's vapor into the drop reduces the solubility, inducing crystallization.

-

Standing Drop: Place a larger drop of the compound solution in a small vial. Place this vial inside a larger, sealed jar containing the poor solvent.

-

-

Solvent/Anti-Solvent System: Dissolve the compound in a good solvent to create a concentrated solution. Slowly, drop-by-drop, add a poor solvent until the solution becomes slightly turbid. Add a drop or two of the good solvent to clarify it, then seal the container and allow it to stand.

Part 2: Structure Determination by Single-Crystal X-ray Diffraction

Once a suitable crystal (typically 0.1-0.3 mm in size, with sharp edges and no visible fractures) is obtained, its structure can be determined. Single-crystal X-ray diffraction is the definitive method for this purpose.

Experimental Workflow

The process involves mounting the crystal, collecting diffraction data, solving the phase problem, and refining the structural model.

Caption: Generalized workflow for small molecule single-crystal X-ray crystallography.

Protocol Justification:

-

Cryo-cooling (typically to ~100 K): This is a critical step. Cooling the crystal minimizes atomic thermal vibrations, leading to sharper diffraction spots at higher angles. This results in a higher resolution dataset and a more precise final structure. It also mitigates radiation damage from the high-intensity X-ray beam.

-

X-ray Source (Mo vs. Cu): For organic molecules, a Molybdenum (Mo, λ ≈ 0.71 Å) source is standard. However, if determining the absolute stereochemistry of a chiral molecule is necessary and it contains only light atoms (C, H, N, O, F), a Copper (Cu, λ ≈ 1.54 Å) source is often preferred as it enhances the anomalous scattering signal required for this determination.

-

Structure Solution (SHELXT/Direct Methods): For small molecules like this, direct methods are exceptionally powerful. These methods use statistical relationships between the intensities of the diffraction spots to directly calculate initial phases, leading to an initial electron density map from which the first atoms can be located.

-

Structure Refinement (SHELXL): This is an iterative least-squares process where the positions, and thermal parameters of the atoms are adjusted to improve the agreement between the observed diffraction data (F_obs_) and the calculated data from the model (F_calc_). The quality of the refinement is monitored by the R1 value, which should ideally be below 5% for a well-solved structure.

Part 3: Predicted Structural Features & Comparative Analysis

Without experimental data, we can predict key structural parameters based on fundamental chemical principles and by comparing with closely related, solved crystal structures. A valuable proxy is 6-chloro-2-cyclopropyl-4-(trifluoromethyl)quinoline , for which crystallographic data has been published.

Expected Molecular Geometry

-

Quinoline Core: The bicyclic quinoline ring system is expected to be largely planar. Minor deviations from planarity may occur due to steric strain from the substituents.

-

Bond Lengths and Angles: The C-Cl and C-F bond lengths will be consistent with standard values for chlorinated and fluorinated aromatic systems. The internal angles of the quinoline rings will deviate slightly from the ideal 120° of a perfect hexagon due to the presence of the nitrogen heteroatom and the fusion of the two rings.

-

Trifluoromethyl Group: The -CF₃ group at the C6 position will have C-F bond lengths of approximately 1.33-1.35 Å and F-C-F angles close to the tetrahedral angle (~109.5°). Due to the relatively low rotational barrier of the C-CF₃ bond, its conformation in the crystal lattice will be determined by intermolecular packing forces.

Comparative Crystallographic Data

The following table compares the known crystallographic data of a related compound with the predicted parameters for our target molecule. This comparison provides a validated baseline for what to expect from an experimental determination.

| Parameter | 6-chloro-2-cyclopropyl-4-(trifluoromethyl)quinoline | This compound (Predicted) |

| Formula | C₁₃H₉ClF₃N | C₁₀H₄Cl₂F₃N |

| Molecular Weight | 271.66 g/mol | 266.04 g/mol |

| Crystal System | Monoclinic | Monoclinic or Orthorhombic (most common for small organics) |

| Space Group | P2₁/c | P2₁/c or P-1 (common centrosymmetric groups) |

| Key Feature | Quinoline ring with Cl and CF₃ substituents | Quinoline ring with two Cl and one CF₃ substituent |

| Expected Interactions | C-H···F, C-H···N, π-π stacking | Halogen bonding (Cl···N, Cl···Cl), C-H···F, π-π stacking |

Potential Intermolecular Interactions

The way molecules pack in a crystal is dictated by non-covalent interactions. For this compound, we can anticipate:

-

π-π Stacking: The planar aromatic quinoline rings are likely to stack in an offset fashion, which is a highly favorable interaction for stabilizing the crystal lattice.

-

Halogen Bonding: The chlorine atoms are potential halogen bond donors. They could interact with the nitrogen atom of a neighboring quinoline ring (a Cl···N interaction), which is a strong and directional interaction that significantly influences crystal packing.

-

C-H···F and C-H···Cl Interactions: Weak hydrogen bonds involving the aromatic C-H donors and the electronegative fluorine or chlorine atoms as acceptors will likely be present, further stabilizing the three-dimensional structure.

Part 4: The Synergy of Experimental and Computational Methods

Modern structural chemistry relies on the powerful combination of experimental data and theoretical calculations. Density Functional Theory (DFT) is an invaluable tool for validating and understanding the experimental structure.

Rationale: DFT calculations can provide an optimized gas-phase geometry of the molecule. Comparing this theoretical structure with the experimentally determined solid-state structure reveals the effects of crystal packing forces on the molecular conformation. Furthermore, DFT can be used to calculate properties like the electrostatic potential surface, which helps in understanding the molecule's reactivity and intermolecular interaction preferences.

Caption: Synergy between experimental and computational structural analysis.

Conclusion for Drug Development Professionals

Determining the precise crystal structure of this compound is not merely an academic exercise; it is a critical step in unlocking its full potential as a pharmaceutical scaffold. The detailed structural data provides an empirical foundation for:

-

Structure-Based Drug Design (SBDD): An accurate molecular structure is essential for computational docking studies, allowing scientists to predict how derivatives will bind to target proteins and to design modifications that enhance potency and selectivity.

-

Pharmacophore Modeling: The defined 3D arrangement of chloro, trifluoromethyl, and nitrogen features serves as a validated pharmacophore model for virtual screening and lead optimization.

-

Physicochemical Property Prediction: Crystal packing analysis provides insights into solid-state properties like stability and solubility, which are crucial for formulation and drug delivery.

By following the comprehensive workflow outlined in this guide, researchers can confidently pursue the synthesis, crystallization, and structural elucidation of this valuable compound, thereby accelerating the development of next-generation therapeutics.

commercial availability of 2,4-Dichloro-6-(trifluoromethyl)quinoline

An In-depth Technical Guide to 2,4-Dichloro-6-(trifluoromethyl)quinoline for Advanced Research Applications

Introduction: A Versatile Scaffold in Modern Chemistry

This compound is a halogenated, trifluoromethyl-substituted quinoline derivative that has emerged as a highly valuable and versatile building block in medicinal chemistry and materials science. Its significance lies in the unique electronic properties conferred by the trifluoromethyl group and the differential reactivity of its two chlorine atoms, which allows for programmed, site-selective functionalization. The quinoline core itself is a "privileged scaffold," frequently found in FDA-approved drugs for a wide range of diseases, including various cancers and infectious diseases.[1][2][3][4] The addition of a trifluoromethyl (-CF3) group is a common strategy in modern drug design to enhance metabolic stability, lipophilicity, and binding affinity to biological targets.[5] This guide provides an in-depth overview of its commercial availability, key applications, synthetic utility, and safe handling protocols for researchers and drug development professionals.

Commercial Availability and Procurement

This compound (CAS No. 852203-17-9) is readily available for research purposes from several specialized chemical suppliers.[6][7] It is typically sold in quantities ranging from milligrams to several grams, with purity levels generally at 98% or higher. For larger-scale synthetic campaigns, custom synthesis and scale-up manufacturing services are often available from primary suppliers.

| Supplier | Available Pack Sizes | Purity | Part Number / SKU | Notes |

| Fluorochem | 250 mg, 1 g, 5 g | 98% | F240509 | Offers stock in various global locations.[6] |

| BLDpharm | Inquire for sizes | >97% | BD00788614 | Stored under inert atmosphere at 2-8°C.[7] |

| Sigma-Aldrich | Inquire for sizes | Not specified | 309052 | Availability should be confirmed directly. |

Note: Pricing and stock levels are subject to change. Researchers are advised to inquire directly with suppliers for the most current information and for bulk quantity availability.

Physicochemical Properties and Specifications

A clear understanding of the compound's properties is essential for its effective use in experimental design.

| Property | Value | Source |

| CAS Number | 852203-17-9 | [6][7] |

| Molecular Formula | C₁₀H₄Cl₂F₃N | [6][7] |

| Molecular Weight | 266.04 g/mol | [6] |

| IUPAC Name | This compound | [6] |

| Purity | ≥98% | [6] |

| Appearance | Solid (typically white or off-white) | Inferred from similar compounds |

| Storage | Inert atmosphere, 2-8°C | [7] |

Core Application: A Scaffold for Library Synthesis

The primary utility of this compound stems from the differential reactivity of its chloro-substituents. The chlorine atom at the C4 position is significantly more activated towards nucleophilic aromatic substitution (SₙAr) than the chlorine at the C2 position. This allows for a regioselective, two-step diversification strategy, making it an ideal scaffold for generating libraries of novel compounds. This targeted approach is a cornerstone of modern drug discovery, enabling the systematic exploration of structure-activity relationships (SAR).

Caption: Workflow for library synthesis using the scaffold.

Key Synthetic Transformations: Sequential Nucleophilic Aromatic Substitution (SₙAr)

The differential reactivity enables a programmed approach to synthesis. The first nucleophilic substitution occurs selectively at the C4 position under milder conditions. The second substitution at the less reactive C2 position typically requires more forcing conditions, such as higher temperatures or the use of a catalyst.

Caption: Regioselective SₙAr reaction pathway.

Experimental Protocol: Regioselective Amination at the C4-Position

This protocol provides a representative, self-validating methodology for the first key synthetic step. The causality behind each choice is explained to ensure reproducibility and understanding.

-

Reagent Preparation:

-

In a dry, nitrogen-flushed round-bottom flask, dissolve this compound (1.0 eq) in anhydrous ethanol (EtOH) or dioxane to a concentration of approximately 0.1 M.

-

Rationale: Anhydrous conditions are critical to prevent competing hydrolysis reactions. Ethanol and dioxane are common solvents for SₙAr reactions, chosen for their ability to dissolve the reactants and their suitable boiling points.

-

-

Addition of Reagents:

-

To the stirred solution, add the primary or secondary amine nucleophile (1.1 eq).

-

Following the nucleophile, add a non-nucleophilic organic base such as N,N-Diisopropylethylamine (DIPEA) (2.0 eq).

-

Rationale: A slight excess of the amine ensures complete consumption of the starting material. DIPEA is used as an acid scavenger to neutralize the HCl generated during the reaction without competing as a nucleophile itself, driving the reaction to completion.[8]

-

-

Reaction Execution:

-

Stir the reaction mixture at room temperature or heat to a moderate temperature (e.g., 80 °C) using an oil bath.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 2-12 hours).

-

Rationale: The reaction rate is dependent on the nucleophilicity of the amine. Heating is often required for less reactive amines.[8] Monitoring ensures the reaction is stopped at the optimal time to maximize yield and minimize side-product formation.

-

-

Work-up and Isolation:

-

Once complete, cool the mixture to room temperature and remove the solvent under reduced pressure (rotary evaporation).

-

Dilute the residue with ethyl acetate and wash sequentially with water and saturated brine solution.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

-

Rationale: This standard aqueous work-up removes the DIPEA-HCl salt and any remaining water-soluble impurities. Brine wash helps to break any emulsions and further dry the organic layer.

-

-

Purification:

-

Purify the crude product via flash column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).

-

Rationale: Chromatography is essential to isolate the desired 2-chloro-4-amino-6-(trifluoromethyl)quinoline product from unreacted amine and any potential side products, yielding a highly pure compound for subsequent steps.

-

Safety, Handling, and Storage

Proper handling of this chemical is imperative. The following information is synthesized from available Safety Data Sheets (SDS).[6][9][10]

Hazard Identification:

Precautionary Measures & PPE:

-

Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.

-

Personal Protective Equipment (PPE):

-

Handling:

-

Storage:

First Aid:

-

If Swallowed: Rinse mouth. Immediately call a POISON CENTER or doctor.[6][9]

-

If on Skin: Wash with plenty of soap and water. Take off contaminated clothing and wash it before reuse.[10]

-

If Inhaled: Remove person to fresh air and keep comfortable for breathing.[6][10]

-

If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[6][10]

Conclusion

This compound is a commercially accessible and synthetically powerful intermediate for researchers in drug discovery and materials science. Its well-defined regioselectivity allows for the efficient and controlled synthesis of diverse molecular libraries, particularly for targeting kinases and other key proteins in oncology and infectious disease research. By understanding its commercial sources, synthetic applications, and adhering to strict safety protocols, scientists can effectively leverage this compound to accelerate the development of next-generation therapeutics and functional materials.

References

- 1. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - PMC [pmc.ncbi.nlm.nih.gov]

- 2. From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives – Oriental Journal of Chemistry [orientjchem.org]

- 3. Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]

- 5. nbinno.com [nbinno.com]

- 6. fluorochem.co.uk [fluorochem.co.uk]

- 7. 852203-17-9|this compound|BLD Pharm [bldpharm.com]

- 8. Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 9. sigmaaldrich.com [sigmaaldrich.com]

- 10. assets.thermofisher.cn [assets.thermofisher.cn]

safety and handling of 2,4-Dichloro-6-(trifluoromethyl)quinoline

An In-Depth Technical Guide to the Safe Handling and Reactivity of 2,4-Dichloro-6-(trifluoromethyl)quinoline

Introduction

This compound (CAS No. 852203-17-9) is a halogenated quinoline derivative that serves as a highly versatile building block in medicinal chemistry and materials science.[1][2] Its utility stems from a combination of structural features: the quinoline core, a privileged scaffold in pharmacology[3]; the trifluoromethyl group at the 6-position, which enhances metabolic stability and lipophilicity[3]; and two chlorine atoms at the 2- and 4-positions with differential reactivity. This distinct reactivity allows for sequential, site-selective functionalization, making it a valuable precursor for creating diverse compound libraries.[3]

However, the very features that make this compound synthetically attractive also necessitate a rigorous and well-understood safety protocol. This guide provides drug development professionals, researchers, and scientists with a comprehensive framework for the safe handling, use, and disposal of this compound, grounding every recommendation in an understanding of its chemical properties and potential hazards.

Section 1: Hazard Identification and Risk Assessment

A thorough understanding of the inherent risks is the foundation of safe laboratory practice. The primary hazards associated with this compound are related to its irritant properties and acute toxicity if ingested.

GHS Classification

The compound is classified under the Globally Harmonized System (GHS) with the following hazards:[1]

| Pictogram | Signal Word | Hazard Statements |

| GHS07: Harmful/Irritant | Warning | H302: Harmful if swallowed.[1] H315: Causes skin irritation.[1] H319: Causes serious eye irritation.[1] H335: May cause respiratory irritation.[1] |

Physicochemical and Reactivity Profile

Understanding the compound's physical and chemical nature is crucial for anticipating its behavior in experiments and during storage.

| Property | Value | Source |

| CAS Number | 852203-17-9 | [1] |

| Molecular Formula | C₁₀H₄Cl₂F₃N | [1] |

| Molecular Weight | 266.04 g/mol | [1] |

| IUPAC Name | This compound | [1] |

Reactivity Insights for the Synthetic Chemist:

The primary reactivity involves the two C-Cl bonds. The chlorine atom at the 4-position is significantly more susceptible to nucleophilic aromatic substitution (SNAr) than the chlorine at the 2-position. This is a common characteristic in such heterocyclic systems.[3][4] This differential reactivity is a powerful synthetic tool but also a safety consideration. Reactions with potent nucleophiles (e.g., primary/secondary amines, thiols, alkoxides) can be highly exothermic and must be controlled through slow addition and temperature management. The electron-withdrawing trifluoromethyl group further activates the ring system towards such nucleophilic attacks.

Thermal decomposition may produce hazardous gases, including nitrogen oxides (NOx), carbon monoxide (CO), hydrogen chloride (HCl), and hydrogen fluoride (HF).[5][6]

Section 2: The Hierarchy of Controls: A Framework for Safe Handling

To mitigate the identified risks, a systematic approach based on the hierarchy of controls is mandatory. This framework prioritizes the most effective safety measures.

Caption: The Hierarchy of Controls prioritizes safety measures from most to least effective.

Engineering Controls: The Non-Negotiable Foundation

All handling of this compound, from weighing to reaction setup and workup, must be conducted within a properly functioning and certified chemical fume hood.[7][8] This is the primary method to prevent inhalation of the irritant dust or vapors.

Personal Protective Equipment (PPE): The Last Line of Defense

While engineering controls contain the hazard, PPE protects the individual from potential direct contact.[8]

| PPE Category | Specification | Rationale |

| Hand Protection | Chemical-resistant gloves (e.g., Nitrile). | Prevents skin contact, which causes irritation.[1][7] Gloves must be inspected before use and disposed of after handling.[9] |

| Eye Protection | Safety glasses with side shields or chemical safety goggles. | Protects against splashes that can cause serious eye irritation.[1][10] |

| Protective Clothing | A flame-retardant and chemical-resistant lab coat. | Shields skin and personal clothing from accidental spills.[7] |

Section 3: Standard Operating Procedures (SOPs)

These step-by-step protocols are designed to guide the user through common laboratory workflows involving this compound.

Aliquoting and Weighing the Solid Compound

-

Preparation: Ensure the chemical fume hood is on, the sash is at the appropriate height, and the work surface is clean and decontaminated.

-

Don PPE: Put on all required PPE as specified in Section 2.2.

-

Transfer: Place the stock container, a secondary container (e.g., a beaker with a weigh boat), and necessary tools (spatula) inside the fume hood.

-

Weighing: Carefully transfer the desired amount of the solid into the weigh boat. Avoid generating dust. If dust is unavoidable, work slowly to minimize its spread.

-

Sealing: Securely close the primary stock container immediately after use.

-

Cleanup: Dispose of the weigh boat and any contaminated wipes in the designated halogenated solid waste container. Decontaminate the spatula and work surface.

Use in a Typical Nucleophilic Aromatic Substitution (SNAr) Reaction

-

Setup: Conduct the entire reaction within the chemical fume hood.[8] Assemble glassware securely.

-

Inert Atmosphere: If the reaction is sensitive to air or moisture, ensure the system is properly purged with an inert gas (e.g., Nitrogen, Argon).

-

Dissolution: Dissolve the this compound in the appropriate solvent within the reaction flask.

-

Reagent Addition: Add the nucleophile (e.g., an amine) slowly and in a controlled manner, preferably via a dropping funnel. Monitor the reaction for any signs of an exotherm (temperature increase, gas evolution). Use an ice bath to cool the reaction if necessary.

-

Reaction Monitoring: Allow the reaction to proceed under the specified conditions, monitoring by TLC or LC-MS as required.

-

Quenching: Once the reaction is complete, cool the flask in an ice bath before slowly adding the quenching agent (e.g., water, saturated ammonium chloride).

-

Workup: Perform all extractions and washes within the fume hood.

Section 4: Emergency Procedures

Immediate and correct response to an exposure or spill is critical.

Exposure Response

The following first aid measures are based on the compound's hazard profile.[1][11] In all cases, seek medical advice if symptoms persist.

| Exposure Route | First Aid Protocol |

| Ingestion | IF SWALLOWED: Immediately call a POISON CENTER or doctor. Rinse mouth. Do NOT induce vomiting.[1] |

| Skin Contact | IF ON SKIN: Take off immediately all contaminated clothing. Rinse skin with plenty of soap and water.[1][11] If skin irritation persists, call a physician. |

| Inhalation | IF INHALED: Remove person to fresh air and keep comfortable for breathing.[1][11] Call a POISON CENTER or doctor if you feel unwell. |

| Eye Contact | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1][11] If eye irritation persists, get medical attention. |

Spill Response Workflow

For small spills contained within a chemical fume hood:

Caption: Workflow for managing a small chemical spill inside a fume hood.

For any spill outside of a fume hood, or for large spills, evacuate the area immediately and contact your institution's Environmental Health and Safety (EHS) department.

Section 5: Waste Management and Disposal

Proper disposal is a critical component of the chemical lifecycle, ensuring laboratory and environmental safety.[7]

-

Segregation is Key: Halogenated organic waste must be collected separately from non-halogenated waste streams.[8] Do not mix this compound's waste with other incompatible waste types.[12]

-

Waste Containers:

-

Solid Waste: Collect contaminated consumables (gloves, pipette tips, weigh boats) in a designated, puncture-proof, and sealable container clearly labeled "Halogenated Solid Waste."[7]

-

Liquid Waste: Collect reaction residues and contaminated solvents in a sealed, compatible container labeled "Halogenated Liquid Waste."

-

-

Labeling: All waste containers must be clearly labeled with the full chemical name "this compound" and any other components in the mixture.

-

Final Disposal: Arrange for pickup and disposal through your institution's EHS office or a licensed chemical waste contractor.[7][13] Never dispose of this chemical down the drain or in regular trash.[7]

References

- 1. fluorochem.co.uk [fluorochem.co.uk]

- 2. 852203-17-9|this compound|BLD Pharm [bldpharm.com]

- 3. 2,4-Dichloro-6-(difluoromethyl)quinoline|CAS 1422496-30-7 [benchchem.com]

- 4. mdpi.com [mdpi.com]

- 5. fishersci.com [fishersci.com]

- 6. nj.gov [nj.gov]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. cdhfinechemical.com [cdhfinechemical.com]

- 10. chemos.de [chemos.de]

- 11. assets.thermofisher.com [assets.thermofisher.com]

- 12. sigmaaldrich.com [sigmaaldrich.com]

- 13. benchchem.com [benchchem.com]

Methodological & Application

Suzuki coupling protocol using 2,4-Dichloro-6-(trifluoromethyl)quinoline

An Application Guide to the Regioselective Suzuki-Miyaura Coupling of 2,4-Dichloro-6-(trifluoromethyl)quinoline

Introduction: The Strategic Importance of Functionalized Quinolines

Quinoline scaffolds are privileged structures in medicinal chemistry and materials science, forming the core of numerous pharmaceuticals and functional materials. The introduction of a trifluoromethyl (-CF₃) group, as seen in this compound, often enhances metabolic stability, lipophilicity, and binding affinity of drug candidates. The Suzuki-Miyaura cross-coupling reaction is a paramount tool for carbon-carbon bond formation, enabling the precise installation of aryl, vinyl, or alkyl groups onto such scaffolds.[1][2]

This guide provides a detailed protocol and scientific rationale for performing a Suzuki coupling on this compound. A primary challenge with dihalogenated substrates is achieving regioselectivity—controlling which of the two chlorine atoms is replaced. This document will focus on the intrinsic reactivity that favors substitution at the C2 position and discuss the mechanistic principles that govern this selectivity.

Mechanistic Rationale: Understanding Regioselectivity

The Suzuki-Miyaura coupling proceeds through a catalytic cycle involving a palladium catalyst.[2][3] The key steps are oxidative addition of the palladium(0) catalyst to the aryl halide, transmetalation with an organoboron species, and reductive elimination to form the new C-C bond and regenerate the catalyst.[3][4]

With this compound, the two chlorine atoms are in chemically distinct environments. The C2-Cl bond is adjacent to the ring's nitrogen atom, while the C4-Cl bond is further away.

Why C2 Reacts Preferentially:

The regioselectivity of the initial oxidative addition step is primarily governed by electronic effects. The electronegative quinoline nitrogen exerts a strong electron-withdrawing inductive effect, making the C2 carbon more electrophilic and thus more susceptible to oxidative addition by the electron-rich Pd(0) catalyst.[5][6] This intrinsic electronic preference means that under standard Suzuki conditions, the reaction will overwhelmingly favor the formation of 2-aryl-4-chloro-6-(trifluoromethyl)quinoline.[6][7] This selective monosubstitution is highly valuable as it leaves the C4-chloro group available for subsequent, distinct chemical transformations.[7]

While C2 selectivity is the inherent pathway, it is noteworthy that selectivity can sometimes be reversed to favor the C4 position through advanced catalytic systems, such as those employing specific N-heterocyclic carbene (NHC) ligands, although this is more established for dichloropyridines.[8]

The Catalytic Cycle: A Visual Guide

The following diagram illustrates the fundamental steps of the palladium-catalyzed Suzuki-Miyaura reaction.

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: C2-Selective Arylation

This protocol details a representative procedure for the selective mono-arylation of this compound at the C2 position.

Safety Precautions: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Palladium catalysts and organic solvents are hazardous.

Reagents and Materials

| Reagent | M.W. ( g/mol ) | Stoichiometry (eq.) | Example Mass/Volume |

| This compound | 252.05 | 1.0 | 252 mg (1.0 mmol) |

| Phenylboronic Acid | 121.93 | 1.2 | 146 mg (1.2 mmol) |

| Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] | 1155.56 | 0.03 (3 mol%) | 35 mg (0.03 mmol) |

| Sodium Carbonate (Na₂CO₃) | 105.99 | 2.5 | 265 mg (2.5 mmol) |

| 1,4-Dioxane | - | - | 8.0 mL |

| Deionized Water | - | - | 2.0 mL |

Step-by-Step Methodology

-

Reaction Setup:

-

To a flame-dried Schlenk flask or reaction vial equipped with a magnetic stir bar, add this compound (1.0 eq), the desired arylboronic acid (1.2 eq), and sodium carbonate (2.5 eq).[3]

-

Add the palladium catalyst, Pd(PPh₃)₄ (0.03 eq), to the flask.

-

Seal the flask with a rubber septum.

-

-

Inert Atmosphere:

-

Evacuate the flask under vacuum and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure all oxygen is removed. An oxygen-free environment is crucial to prevent catalyst degradation and side reactions like boronic acid homocoupling.[9]

-

-

Solvent Addition:

-

Prepare a degassed 4:1 mixture of 1,4-dioxane and water. Solvents can be degassed by bubbling an inert gas through them for 20-30 minutes or by using a freeze-pump-thaw technique.

-

Using a syringe, add the degassed solvent mixture (in this example, 10 mL total) to the reaction flask under a positive pressure of inert gas.

-

-

Reaction Execution:

-

Lower the flask into a preheated oil bath set to 90-100 °C.

-

Stir the reaction mixture vigorously. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are typically complete within 12-24 hours.[3]

-

-

Workup and Extraction:

-

Once the reaction is complete (as determined by the consumption of the starting material), remove the flask from the oil bath and allow it to cool to room temperature.

-

Add deionized water (e.g., 20 mL) to the reaction mixture and transfer it to a separatory funnel.

-

Extract the aqueous layer with an organic solvent such as ethyl acetate (3 x 20 mL).

-

Combine the organic layers, wash with brine (1 x 20 mL), and dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

-

-

Purification:

-

Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator.

-

The resulting crude residue should be purified by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to isolate the pure 2-aryl-4-chloro-6-(trifluoromethyl)quinoline product.[3]

-

Key Experimental Considerations (The "Why")

-

Catalyst Choice: While Pd(PPh₃)₄ is a reliable catalyst for many Suzuki reactions, aryl chlorides are generally less reactive than bromides or iodides.[9][10] For challenging substrates or to achieve lower catalyst loadings, more advanced systems using bulky, electron-rich phosphine ligands (e.g., Buchwald ligands) or N-heterocyclic carbenes (NHCs) in combination with a palladium source like Pd(OAc)₂ or Pd₂(dba)₃ may be necessary.[11][12]

-

The Role of the Base: The base is not merely a proton scavenger; it is critical for activating the boronic acid.[13] It reacts with the boronic acid to form a more nucleophilic boronate species ([R-B(OH)₃]⁻), which is essential for the transmetalation step.[14] The choice of base can significantly impact the reaction rate and yield. While carbonates are common, stronger bases like potassium phosphate (K₃PO₄) are often effective for less reactive aryl chlorides.[12]

-

Solvent System: The use of a biphasic organic-aqueous system (e.g., dioxane/water or toluene/water) is common in Suzuki couplings.[1] This system helps to dissolve both the organic-soluble aryl halide and catalyst, and the water-soluble inorganic base and boronate intermediate. The water component is believed to facilitate the activation of the boronic acid.

Troubleshooting Common Issues

| Issue | Potential Cause | Suggested Solution |

| No or Low Conversion | Inactive catalyst (oxygen exposure); Insufficiently reactive aryl chloride. | Ensure rigorous degassing of solvents and use of an inert atmosphere. Switch to a more active catalyst system (e.g., Pd(OAc)₂ with a Buchwald ligand like SPhos or XPhos). |

| Boronic Acid Homocoupling | Presence of oxygen; Use of a Pd(II) precatalyst without complete reduction. | Improve degassing procedures. Ensure the Pd(0) active species is properly generated. |

| Protodeboronation | The boronic acid is cleaved and replaced by a hydrogen atom. | Use a less aqueous solvent system or switch to a potassium aryltrifluoroborate salt, which is more resistant to protodeboronation than the corresponding boronic acid.[1] |

| Poor Regioselectivity | High temperatures or highly active catalysts might lead to some C4 reaction. | Lower the reaction temperature. Screen different palladium catalysts and ligands, as ligand sterics can influence selectivity. |

Conclusion

The Suzuki-Miyaura coupling of this compound is a powerful method for synthesizing valuable chemical intermediates. By understanding the underlying electronic factors that dictate the preferential reactivity at the C2 position, researchers can reliably produce mono-arylated products. The protocol provided herein serves as a robust starting point, while the discussion of key experimental parameters offers a framework for optimization and troubleshooting, enabling the efficient and selective functionalization of this important heterocyclic scaffold.

References

- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 4. m.youtube.com [m.youtube.com]

- 5. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - Chemical Science (RSC Publishing) DOI:10.1039/C6SC02118B [pubs.rsc.org]

- 6. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Regioselective alkynylation followed by Suzuki coupling of 2,4-dichloroquinoline: Synthesis of 2-alkynyl-4-arylquinolines - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Yoneda Labs [yonedalabs.com]

- 10. Suzuki Coupling [organic-chemistry.org]

- 11. researchgate.net [researchgate.net]

- 12. Highly Active Palladium Catalysts for Suzuki Coupling Reactions [organic-chemistry.org]

- 13. benchchem.com [benchchem.com]

- 14. pubs.acs.org [pubs.acs.org]

Application Notes and Protocols: Regioselective Nucleophilic Aromatic Substitution on 2,4-Dichloro-6-(trifluoromethyl)quinoline

Introduction

The quinoline scaffold is a privileged structural motif in medicinal chemistry, appearing in numerous pharmaceuticals and biologically active compounds.[1][2][3] Specifically, functionalized quinolines are integral to the development of novel therapeutics ranging from anticancer to antimalarial agents.[1][4] The compound 2,4-dichloro-6-(trifluoromethyl)quinoline serves as a versatile precursor for the synthesis of a diverse array of these derivatives. The presence of two distinct chlorine atoms at the C2 and C4 positions, activated by the heterocyclic nitrogen and the strongly electron-withdrawing trifluoromethyl group, allows for selective functionalization through nucleophilic aromatic substitution (SNAr).[5][6][7]

This guide provides a comprehensive overview of the principles and practices governing the regioselective SNAr on this compound. We will delve into the mechanistic underpinnings that dictate the site of nucleophilic attack and present detailed, validated protocols for achieving selective substitution at either the C2 or C4 position. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this powerful synthetic tool.

Mechanistic Insights into Regioselectivity

The regioselectivity of nucleophilic aromatic substitution on the this compound ring is primarily governed by the electronic properties of the quinoline system. The nitrogen atom in the heterocycle and the potent electron-withdrawing trifluoromethyl (-CF3) group at the C6 position significantly influence the electron density distribution across the aromatic rings.[5][6]

The SNAr reaction proceeds through a two-step addition-elimination mechanism, involving the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[8][9] The rate-determining step is typically the initial attack of the nucleophile on the electron-deficient carbon atom.[10]

In the case of this compound, both the C2 and C4 positions are activated towards nucleophilic attack due to the inductive and resonance effects of the ring nitrogen. However, the C4 position is generally more electrophilic and thus more susceptible to nucleophilic attack. This preference is attributed to the greater ability of the nitrogen atom to stabilize the negative charge in the Meisenheimer complex formed upon attack at C4.[11][12][13] Theoretical studies on analogous 2,4-dichloroquinazoline systems using DFT calculations have shown that the carbon atom at the 4-position has a higher LUMO coefficient, making it more prone to nucleophilic attack.[14][15][16]

The strong electron-withdrawing nature of the trifluoromethyl group at C6 further deactivates the entire ring system, enhancing the overall reactivity towards nucleophiles.[5][6] While both C2 and C4 are activated, the inherent electronic preference for C4 substitution is a key consideration in designing regioselective syntheses. However, this selectivity can be modulated by carefully selecting the nucleophile, solvent, and reaction temperature.

Controlling Regioselectivity: C4 vs. C2 Substitution